Cas no 1214341-92-0 (2-(2',4-Difluorobiphenyl-3-yl)acetic acid)

2-(2',4-Difluorobiphenyl-3-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2',4-Difluorobiphenyl-3-yl)acetic acid
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- Inchi: 1S/C14H10F2O2/c15-12-6-5-9(7-10(12)8-14(17)18)11-3-1-2-4-13(11)16/h1-7H,8H2,(H,17,18)
- InChI Key: FDGGYFDHCOGOCU-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C2C=CC=CC=2F)C=C1CC(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 296
- XLogP3: 3.2
- Topological Polar Surface Area: 37.3
2-(2',4-Difluorobiphenyl-3-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011001878-500mg |
2-(2',4-Difluorobiphenyl-3-yl)acetic acid |
1214341-92-0 | 97% | 500mg |
$831.30 | 2023-09-04 | |
Alichem | A011001878-1g |
2-(2',4-Difluorobiphenyl-3-yl)acetic acid |
1214341-92-0 | 97% | 1g |
$1460.20 | 2023-09-04 | |
Alichem | A011001878-250mg |
2-(2',4-Difluorobiphenyl-3-yl)acetic acid |
1214341-92-0 | 97% | 250mg |
$480.00 | 2023-09-04 |
2-(2',4-Difluorobiphenyl-3-yl)acetic acid Related Literature
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Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
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Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
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Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
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Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
Additional information on 2-(2',4-Difluorobiphenyl-3-yl)acetic acid
Introduction to 2-(2',4-Difluorobiphenyl-3-yl)acetic acid (CAS No. 1214341-92-0)
2-(2',4-Difluorobiphenyl-3-yl)acetic acid, with the CAS number 1214341-92-0, is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of arylacetic acids and has been extensively studied for its potential therapeutic applications, particularly in the treatment of various diseases and conditions. The unique structural features of 2-(2',4-Difluorobiphenyl-3-yl)acetic acid make it a valuable candidate for drug development, and recent research has shed light on its biological activities and mechanisms of action.
The chemical structure of 2-(2',4-Difluorobiphenyl-3-yl)acetic acid consists of a biphenyl moiety substituted with two fluorine atoms at the 2' and 4' positions, attached to an acetic acid group. This configuration imparts specific physicochemical properties that are crucial for its biological activity. The biphenyl scaffold is known for its ability to interact with various biological targets, while the fluorine substitutions can enhance the compound's metabolic stability and pharmacokinetic properties.
Recent studies have explored the potential of 2-(2',4-Difluorobiphenyl-3-yl)acetic acid as an anti-inflammatory agent. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by chronic inflammation that can lead to tissue damage and functional impairment. Research has shown that 2-(2',4-Difluorobiphenyl-3-yl)acetic acid exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells. These findings suggest that this compound could be a promising candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 2-(2',4-Difluorobiphenyl-3-yl)acetic acid has also been investigated for its potential as an anticancer agent. Cancer is a complex disease characterized by uncontrolled cell growth and metastasis. Preclinical studies have demonstrated that 2-(2',4-Difluorobiphenyl-3-yl)acetic acid can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. These findings highlight the therapeutic potential of this compound in cancer treatment.
The pharmacokinetic profile of 2-(2',4-Difluorobiphenyl-3-yl)acetic acid has also been studied to assess its suitability as a drug candidate. Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted by the body. Research has shown that 2-(2',4-Difluorobiphenyl-3-yl)acetic acid exhibits favorable pharmacokinetic properties, including good oral bioavailability, moderate plasma protein binding, and a reasonable half-life. These characteristics make it an attractive candidate for further development as a therapeutic agent.
Toxicity studies are essential for evaluating the safety profile of any potential drug candidate. Preclinical toxicity studies have indicated that 2-(2',4-Difluorobiphenyl-3-yl)acetic acid is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further studies are needed to fully understand its safety profile in humans.
In conclusion, 2-(2',4-Difluorobiphenyl-3-yl)acetic acid (CAS No. 1214341-92-0) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for drug development in areas such as anti-inflammatory and anticancer therapies. Ongoing research continues to explore its mechanisms of action and optimize its therapeutic applications, contributing to advancements in medicinal chemistry and pharmaceutical science.
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